molecular formula C23H23N5O2 B2938622 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 923680-48-2

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2938622
CAS RN: 923680-48-2
M. Wt: 401.47
InChI Key: AYOPVKHPNUJYFP-UHFFFAOYSA-N
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Description

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of 1,3,4-oxadiazoles, structurally related to the specified compound, have been synthesized and evaluated for their anticonvulsant activities. These studies are based on pharmacophoric models that suggest certain structural requirements are necessary for anticonvulsant activity. The compounds were tested in models such as maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) tests, with some showing significant activity and further evaluated for their mode of action through GABA assays. This validates the hypothesis that a pharmacophoric model with four binding sites is essential for anticonvulsant activity (Rajak et al., 2010).

Antimicrobial Activity

Several studies have synthesized novel indole-based 1,3,4-oxadiazole derivatives, including those structurally similar to the specified compound, and evaluated their antimicrobial potential. These derivatives have been found to possess significant antibacterial and antifungal activities. The synthesis process often involves creating various derivatives and assessing their chemical structures and antimicrobial efficacy, indicating a potential application in developing new antimicrobial agents (Nagarapu & Pingili, 2014).

Tuberculostatic Activity

Compounds derived from the phenylpiperazineacetic hydrazide cyclization product, related to the structure of interest, have been synthesized and tested for their tuberculostatic activity. These studies suggest that modifications of the 1,3,4-oxadiazole system, including the introduction of phenylpiperazine groups, can yield compounds with potential application in treating tuberculosis. The minimum inhibiting concentrations (MIC) of these compounds were found to be within specific ranges, indicating their effectiveness against tuberculosis (Foks et al., 2004).

Cytotoxic Evaluation

Research into novel derivatives of 1,3,4-oxadiazole compounds, which include the core structure of the compound , has shown that these derivatives exhibit cytotoxicity against various human carcinoma cell lines. Such studies provide insights into the potential use of these compounds in cancer therapy, highlighting their antiproliferative activity and comparing their effectiveness to established chemotherapy agents (Adimule et al., 2014).

properties

IUPAC Name

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-17-24-25-23(30-17)21-15-18-7-5-6-10-20(18)28(21)16-22(29)27-13-11-26(12-14-27)19-8-3-2-4-9-19/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOPVKHPNUJYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

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